![molecular formula C10H13N3 B13882593 1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine
Description
1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold in pharmaceutical research.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-6-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c1-2-9(11)8-3-4-10-12-5-6-13(10)7-8/h3-7,9H,2,11H2,1H3 |
InChI Key |
MSQCSYSCYSDWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN2C=CN=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Utilizing precursors like 2-aminopyridine and aldehydes under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Functional Group Transformations: Introducing the propan-1-amine moiety through nucleophilic substitution or reductive amination reactions.
Industrial Production: Large-scale synthesis may involve optimized conditions such as microwave-assisted reactions or continuous flow chemistry to enhance yield and efficiency
Chemical Reactions Analysis
1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different substituents on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions: Transition metal catalysts, acidic or basic conditions, and solvents like dichloromethane or ethanol are frequently used
Major Products: Depending on the reaction, products may include various substituted imidazo[1,2-a]pyridines with potential biological activities.
Scientific Research Applications
1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders
Industry: Utilized in the development of new materials, sensors, and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels are common targets.
Pathways Involved: The compound may modulate signaling pathways such as the NF-kappaB pathway, influencing cellular processes like inflammation and apoptosis
Comparison with Similar Compounds
1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine can be compared with other imidazo[1,2-a]pyridine derivatives:
Similar Compounds: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides, 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
Uniqueness: The presence of the propan-1-amine moiety provides unique chemical properties and biological activities, distinguishing it from other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.